DCG04

描述

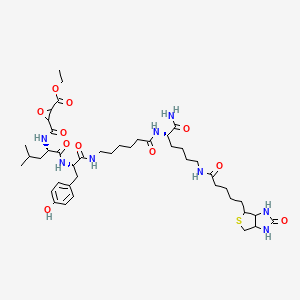

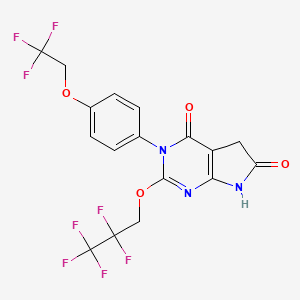

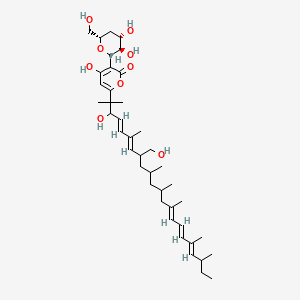

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, oxo, hydroxyphenyl, and carbamoyl groups, which contribute to its diverse chemical reactivity and biological activity.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

Target of Action

DCG04 is an activity-based probe for cysteine cathepsins . It is a multivalent ligand for the mannose-6-phosphate receptor (MPR) . MPRs are ubiquitously expressed receptors that can target compounds to the lysosomal compartments of various cell types .

Mode of Action

This compound binds to the MPR through a mannose-6-phosphate (M6P) glycopeptide . This binding enables the fluorescent readout of its receptor-targeting properties . The compound’s interaction with its targets leads to the effective labeling of cysteine cathepsins in cell lysates and live cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the targeting of compounds to the lysosomal compartments of cells via the MPR . The introduction of a phosphate ester, compared to a mannose-containing ligand, can completely change the uptake spectrum in COS and dendritic cells . The competition with mannose-6-phosphate eliminates all probe uptake in COS cells , suggesting that the M6P cluster targets the MPR and ensures the targeted delivery of cargo bound to the cluster to the lysosomal pathway .

Pharmacokinetics

Its ability to effectively label cysteine cathepsins in cell lysates and live cells suggests that it has good cellular permeability .

Result of Action

The result of this compound action is the effective labeling of cysteine cathepsins in cell lysates and live cells . This labeling allows for the fluorescent readout of the compound’s receptor-targeting properties . In the context of radiation treatment, the inhibition of cathepsin B led to a significant upregulation in the expression of the proapoptotic protein BAX, while it induced a significant reduction in the expression of the antiapoptotic protein BCL-2 .

Action Environment

The action environment of this compound primarily involves the intracellular environment, specifically the lysosomal compartments of cells

生化分析

Biochemical Properties

DCG04 interacts with cysteine cathepsins, a group of proteolytic enzymes . The nature of these interactions is based on the ability of this compound to act as a probe, enabling the fluorescent readout of the receptor-targeting properties of these enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its role in endolysosomal targeting . By interacting with the mannose-6-phosphate receptor, this compound influences cellular processes related to the degradation and recycling of proteins within the endolysosomal system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the mannose-6-phosphate receptor . This interaction enables this compound to act as a probe for cysteine cathepsins, potentially influencing their activity and thus affecting protein degradation processes within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein degradation and recycling within the endolysosomal system . It interacts with cysteine cathepsins, which play a key role in these processes .

Transport and Distribution

This compound is transported to the endolysosomal system within cells, where it interacts with the mannose-6-phosphate receptor . This interaction enables this compound to influence the distribution and activity of cysteine cathepsins within this system .

Subcellular Localization

This compound is localized within the endolysosomal system of cells . Its activity and function within this system are influenced by its interaction with the mannose-6-phosphate receptor and cysteine cathepsins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multi-step organic synthesis. Each step requires specific reaction conditions, such as temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

相似化合物的比较

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate: Similar structure but with different functional groups.

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate: Different stereochemistry or isomeric forms.

These comparisons highlight the unique features of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]

属性

IUPAC Name |

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVYDVXSWUHAZ-NNBHGYTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N8O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744271 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314263-42-8 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DCG04 interact with cysteine proteases and what are the downstream effects?

A1: this compound, or Ethyl (2S, 3S)-epoxysuccinate-Leu-Tyr-Acp-Lys (Biotin)-NH2, acts as an in vitro activity-based probe for labeling cysteine cathepsins. It specifically binds to the active site of cysteine cathepsins, forming a covalent bond. This irreversible binding allows for the detection and quantification of active cathepsins in cells and tissues. [] For instance, in KB-3-1 cells treated with Enniatin B and Beauvericin, this compound labeling of Cathepsin L remained unaffected, while labeling of Cathepsin B was significantly reduced, indicating a specific disruption of Cathepsin B trafficking to lysosomes. []

Q2: What is the role of this compound in studying radiation resistance in cancer cells?

A2: this compound plays a crucial role in investigating the involvement of cathepsins in cancer cell radioresistance. In a study using the Caco-2 colon carcinoma cell line, this compound was used to label active Cathepsin B. [] Results showed that radiation treatment led to increased Cathepsin B expression, and its inhibition using CA074, a specific inhibitor, enhanced radiation-induced cell death. [] This suggests that Cathepsin B activity contributes to radiation resistance in this cell line, and this compound serves as a valuable tool to study this phenomenon.

Q3: Can you elaborate on the use of this compound in studying the egress of intracellular parasites?

A3: While the provided abstracts don't offer specific examples of this compound being used directly in parasite egress studies, they do highlight the importance of cysteine proteases in this process. this compound, as an inhibitor of cysteine proteases, could be utilized to investigate the roles of these enzymes in the egress of intracellular parasites like Plasmodium spp. and T. gondii. [] By inhibiting specific cathepsins within the parasite or host cell, researchers could assess their contribution to parasite escape from parasitophorous vacuoles or host cells. Further research utilizing this compound in this context could provide valuable insights into parasite biology and potential therapeutic targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)